molecular formula C7H10OS B3249536 2-(5-Methyl-2-thienyl)ethanol CAS No. 19498-70-5

2-(5-Methyl-2-thienyl)ethanol

Cat. No.: B3249536
CAS No.: 19498-70-5
M. Wt: 142.22 g/mol
InChI Key: HOEPFPYTAXOPFN-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)ethanol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methyl group at the 5-position of the thiophene ring and an ethanol group at the 2-position. It is a colorless to pale yellow liquid with a distinctive sulfur-like odor. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thienyl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a reducing agent such as sodium borohydride in the presence of ethanol. This reduction process yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-2-thienyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(5-Methyl-2-thienyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to participate in various biochemical processes, potentially inhibiting enzymes or modulating receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and an ethanol group on the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEPFPYTAXOPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(5-methylthiophen-2-yl)acetic acid (200 mg, 1.280 mmol) in dry THF (10 mL) was carefully added over 2 min to solution of 1M LAH (2.56 mL, 2.56 mmol) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.2 mL of water (stir for 10 min), 0.2 mL of 15% NaOH/water (stir for 10 min), and then 0.4 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(5-methylthiophen-2-yl)ethanol (150 mg, 1.055 mmol, 82% yield) as clear viscous oil. 1H NMR (500 MHz, CDCl3) δ 6.67 (d, J=3.3 Hz, 1H), 6.64-6.57 (m, 1H), 3.85 (t, J=6.2 Hz, 2H), 3.02 (t, J=6.2 Hz, 2H), 2.47 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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